Hexanal-1,3-dithiane
CAS No.: 21777-32-2
Cat. No.: VC1689660
Molecular Formula: C9H18S2
Molecular Weight: 190.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21777-32-2 |
---|---|
Molecular Formula | C9H18S2 |
Molecular Weight | 190.4 g/mol |
IUPAC Name | 2-pentyl-1,3-dithiane |
Standard InChI | InChI=1S/C9H18S2/c1-2-3-4-6-9-10-7-5-8-11-9/h9H,2-8H2,1H3 |
Standard InChI Key | IEZIRVFWMLLTLQ-UHFFFAOYSA-N |
SMILES | CCCCCC1SCCCS1 |
Canonical SMILES | CCCCCC1SCCCS1 |
Introduction
Structural Characteristics and Basic Information
Hexanal-1,3-dithiane, also known by its IUPAC name 2-pentyl-1,3-dithiane, is an organic compound with the molecular formula C₉H₁₈S₂ and CAS number 21777-32-2. The compound features a six-membered heterocyclic ring containing two sulfur atoms at positions 1 and 3, with a pentyl chain attached to carbon 2 of the ring .
The structure can be represented as a thioacetal derivative formed by the reaction of hexanal with 1,3-propanedithiol. The compound's heterocyclic dithiane ring is crucial for its chemical properties and applications in organic synthesis, particularly as a protected form of the aldehyde functional group.
Nomenclature and Identification
Several synonyms exist for hexanal-1,3-dithiane, reflecting various naming conventions in chemical literature:
Identifier | Value |
---|---|
CAS Number | 21777-32-2 |
IUPAC Name | 2-pentyl-1,3-dithiane |
Common Synonyms | Hexanal-1,3-dithiane, 2-amyl-1,3-dithiane, 1,3-Dithiacyclohexane,2-pentyl |
Molecular Formula | C₉H₁₈S₂ |
InChI | InChI=1S/C9H18S2/c1-2-3-4-6-9-10-7-5-8-11-9/h9H,2-8H2,1H3 |
InChI Key | IEZIRVFWMLLTLQ-UHFFFAOYSA-N |
SMILES | CCCCCC1SCCCS1 |
Physical and Chemical Properties
Understanding the physicochemical properties of hexanal-1,3-dithiane is essential for its effective application in laboratory and industrial settings. This section details its key physical and chemical characteristics.
Physical Properties
The physical properties of hexanal-1,3-dithiane distinguish it from other organic compounds and influence its behavior in various chemical processes:
These physical properties reflect the compound's relatively high boiling point and low vapor pressure, which are characteristic of compounds with significant molecular weight and cohesive forces between molecules.
Chemical Reactivity
Hexanal-1,3-dithiane exhibits specific reactivity patterns related to its dithiane ring structure:
-
The dithiane ring functions as a protecting group for the aldehyde functionality, making it stable under various reaction conditions where free aldehydes would be reactive.
-
The C-H bonds at the C2 position (where the pentyl chain is attached) are relatively acidic, allowing for deprotonation with strong bases such as n-butyllithium or t-butyllithium .
-
The compound shows resistance to many oxidizing and reducing agents, nucleophiles, and electrophiles that would typically react with the carbonyl group of hexanal.
-
The dithiane protecting group can be removed under specific conditions to regenerate the original aldehyde, providing synthetic versatility .
Synthesis and Preparation Methods
Multiple synthetic routes exist for the preparation of hexanal-1,3-dithiane, with varying degrees of efficiency and applicability to different laboratory settings.
Classical Synthesis
The traditional preparation of hexanal-1,3-dithiane involves the direct reaction of hexanal with 1,3-propanedithiol under acidic conditions:
-
The reaction typically requires an acid catalyst such as p-toluenesulfonic acid, hydrochloric acid, or boron trifluoride etherate.
-
The reaction proceeds via nucleophilic addition of the thiol groups to the carbonyl carbon, followed by elimination of water to form the thioacetal .
-
Yields from this process typically range from 75-90%, depending on reaction conditions and purification methods.
Modified and Improved Methods
Several improved methods have been developed for the synthesis of dithianes including hexanal-1,3-dithiane:
-
Lithium perchlorate-catalyzed synthesis: This mild method uses lithium perchlorate as a Lewis acid catalyst with propane-1,3-dithiol and can be particularly effective for acid-sensitive substrates such as β-hydroxy aldehydes. Yields range from 41-98% .
-
Solvent-free conditions: Direct reaction of the aldehyde with 1,3-propanedithiol in the presence of appropriate catalysts without the need for solvent, which represents a more environmentally friendly approach .
-
Solid-state reactions: These involve grinding the reactants together with appropriate catalysts, promoting green chemistry principles and often resulting in high yields with shorter reaction times .
Chemical Reactions and Applications
Hexanal-1,3-dithiane serves as a versatile intermediate in organic synthesis, participating in various chemical transformations.
Deprotonation and Alkylation
One of the most significant reactions of hexanal-1,3-dithiane involves deprotonation at the C2 position:
-
Treatment with strong bases such as n-butyllithium or t-butyllithium generates a carbanion at the C2 position.
-
This carbanion acts as a nucleophile and can react with various electrophiles including alkyl halides, aldehydes, and ketones2 .
-
This reactivity pattern makes hexanal-1,3-dithiane useful in carbon-carbon bond formation reactions, enabling chain extensions and functional group additions.
As demonstrated in organic synthesis lectures, "1,3-dithiane is treated with butyl lithium to get carbanion, carbanion then treated with alkyl halide to get alkylated product. This product on hydrolysis gives aldehyde. Dialkylated dithiane gives ketone."2
Deprotection Methods
The conversion of hexanal-1,3-dithiane back to hexanal (deprotection) can be accomplished through several methods:
Mercury-Based Methods
Mercury compounds are traditionally used for dithiane deprotection:
-
Mercury(II) nitrate trihydrate (Hg(NO₃)₂·3H₂O) in solventless systems provides efficient deprotection with high yields (90-96%) .
-
The reaction can be performed in solid state with 1:2 molar ratios, achieving 100% conversion.
-
For hexanal-1,3-dithiane specifically, deprotection with mercury compounds typically completes within 1-2 minutes, yielding hexanal in approximately 96% yield .
Oxidative Methods
Alternative approaches using oxidizing agents avoid toxic mercury compounds:
-
N-bromosulfonamide derivatives such as poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS] and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide [TBBDA] provide effective deprotection in solvent-free conditions .
-
These reagents typically give excellent yields (>90%) within 1-2 hours at room temperature.
-
The method is particularly valuable for aromatic, aliphatic, and α,β-unsaturated aldehydes and ketones .
Applications in Natural Product Synthesis
Hexanal-1,3-dithiane and related dithiane compounds have significant applications in the synthesis of complex natural products:
-
The dithiane moiety functions as a "masked acyl anion," effectively reversing the normal polarity of the carbonyl group and enabling unique synthetic transformations .
-
This "umpolung" (polarity reversal) reactivity allows carbon-carbon bond formation at positions that would normally be electrophilic rather than nucleophilic.
-
These compounds have been employed in the synthesis of various natural products including perhydrohistrionicotoxin and other complex alkaloids .
-
In multistep syntheses, the dithiane protecting group allows selective reactivity at other functional groups while maintaining the protected aldehyde in a stable form until needed .
Comparative Analysis
Hexanal-1,3-dithiane can be compared with related compounds to understand its unique properties and applications.
Comparison with Other Dithianes
Advantages and Limitations
The use of hexanal-1,3-dithiane in organic synthesis presents several advantages and limitations:
Advantages
-
Stability to various reaction conditions including many oxidizing agents, reducing agents, and basic conditions.
-
Ability to convert an electrophilic carbonyl carbon to a nucleophilic center through deprotonation.
-
Selective deprotection methods available to regenerate the aldehyde functionality when needed.
-
Versatility in carbon-carbon bond formation reactions.
Limitations
Recent Research and Applications
Current research continues to explore new applications and improved methodologies related to hexanal-1,3-dithiane and similar dithiane compounds.
Novel Reactions
Recent studies have investigated previously unexplored reactivity patterns:
-
Reactions between lithiated 1,3-dithiane oxides and trialkylboranes have been studied, showing that 2-substituted-1,3-dithiane oxides can be metalated and reacted with trialkylboranes such as trioctylborane .
-
These reactions demonstrate migration of alkyl groups from boron to carbon, with displacement of substituents such as chloride or methoxy groups, opening new synthetic possibilities .
Green Chemistry Approaches
Environmental considerations have driven research toward more sustainable methods:
-
Solvent-free deprotection systems using poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) and related compounds provide alternatives to traditional mercury-based deprotection methods .
-
Solid-state reactions minimize waste generation and energy requirements while often improving reaction rates and yields .
-
These approaches align with green chemistry principles and sustainable development goals in chemical research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume